molecular formula C14H28O2Si2 B14590112 (3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one CAS No. 61543-61-1

(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one

Cat. No.: B14590112
CAS No.: 61543-61-1
M. Wt: 284.54 g/mol
InChI Key: WUODEKAIXYDCKZ-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes trimethylsilyl groups and a cyclohexanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the use of cyclohexanone as the starting material, which undergoes a series of reactions including silylation and enolization to introduce the trimethylsilyl groups. The reaction conditions often require the use of strong bases and silylating agents under anhydrous conditions to prevent hydrolysis of the silyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one involves its interaction with various molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one is unique due to its combination of a cyclohexanone core with trimethylsilyl groups, which imparts specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

61543-61-1

Molecular Formula

C14H28O2Si2

Molecular Weight

284.54 g/mol

IUPAC Name

(3R,4R)-3-(1-trimethylsilylethenyl)-4-trimethylsilyloxycyclohexan-1-one

InChI

InChI=1S/C14H28O2Si2/c1-11(17(2,3)4)13-10-12(15)8-9-14(13)16-18(5,6)7/h13-14H,1,8-10H2,2-7H3/t13-,14+/m0/s1

InChI Key

WUODEKAIXYDCKZ-UONOGXRCSA-N

Isomeric SMILES

C[Si](C)(C)C(=C)[C@@H]1CC(=O)CC[C@H]1O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)C(=C)C1CC(=O)CCC1O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.